molecular formula C22H23N3O3 B5517734 1-{[4-(3-biphenylyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide

1-{[4-(3-biphenylyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide

Cat. No. B5517734
M. Wt: 377.4 g/mol
InChI Key: ZSKKDYBGPFPNRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic routes for structurally related compounds often involve multi-step processes, combining different chemical reactions to achieve the desired molecular architecture. For instance, Lu et al. (2021) described the synthesis of a compound with antiproliferative activity by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile through amination and cyclization steps (Lu et al., 2021). This example highlights the complex synthesis strategies required for similar complex molecules.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using crystallography and spectroscopy. The determination of the crystal structure of synthesized compounds, as done by Lu et al. (2021), provides essential insights into their molecular geometry, which is crucial for understanding the compound's chemical behavior and interaction with biological targets (Lu et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving piperazine and cyclopropane moieties are varied and can lead to a wide range of products depending on the conditions. For instance, the photochemistry of ciprofloxacin, a compound containing a piperazine ring, illustrates how irradiation in aqueous solutions can lead to substitution and decarboxylation reactions, showcasing the reactivity of such structures under specific conditions (Mella et al., 2001).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. It could also involve studying its interactions with other compounds and its potential uses in various fields .

properties

IUPAC Name

1-[2-methyl-5-oxo-4-(3-phenylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-13-25(18-9-5-8-17(12-18)16-6-3-2-4-7-16)19(26)14-24(15)21(28)22(10-11-22)20(23)27/h2-9,12,15H,10-11,13-14H2,1H3,(H2,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKKDYBGPFPNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2(CC2)C(=O)N)C3=CC=CC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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